molecular formula C5H3I2NO B1395703 2,4-Diiodopyridin-3-OL CAS No. 750638-97-2

2,4-Diiodopyridin-3-OL

Cat. No.: B1395703
CAS No.: 750638-97-2
M. Wt: 346.89 g/mol
InChI Key: NQKOVVMEBKTMOI-UHFFFAOYSA-N
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Description

2,4-Diiodopyridin-3-OL is a chemical compound with the molecular formula C5H3I2NO It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodopyridin-3-OL typically involves the iodination of pyridin-3-OL. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to achieve the desired purity levels. Techniques such as recrystallization, distillation, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodopyridin-3-OL undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

2,4-Diiodopyridin-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atoms make it a versatile intermediate for various substitution and coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Diiodopyridin-3-OL depends on its specific application. In chemical reactions, the iodine atoms and hydroxyl group act as reactive sites for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would vary based on the structure of the derivative and the context of its use.

Comparison with Similar Compounds

    Pyridin-2-OL: Similar structure but with the hydroxyl group at the 2nd position.

    Pyridin-4-OL: Hydroxyl group at the 4th position.

    2,4-Dichloropyridin-3-OL: Chlorine atoms instead of iodine.

Uniqueness: 2,4-Diiodopyridin-3-OL is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens like chlorine or fluorine. This gives the compound distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2,4-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKOVVMEBKTMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698169
Record name 2,4-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750638-97-2
Record name 2,4-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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